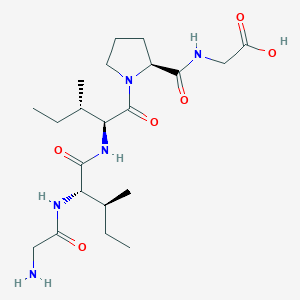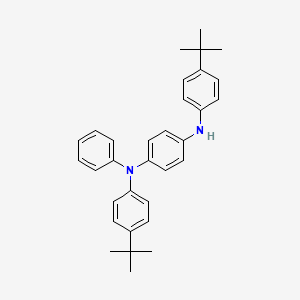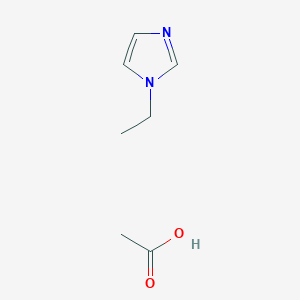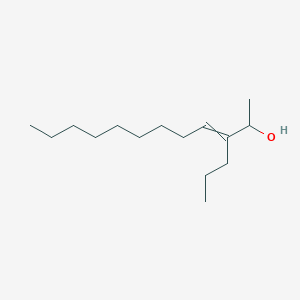![molecular formula C9H10N6O B12527839 N-Methyl-N'-[4-(2H-tetrazol-5-yl)phenyl]urea CAS No. 651769-08-3](/img/structure/B12527839.png)
N-Methyl-N'-[4-(2H-tetrazol-5-yl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea typically involves the reaction of 4-(2H-tetrazol-5-yl)aniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-(2H-tetrazol-5-yl)aniline and methyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 4-(2H-tetrazol-5-yl)aniline is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran. Methyl isocyanate is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.
Purification: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction of the compound can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring or the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere of carboxylic acids, making it useful in drug design for enhancing the pharmacokinetic properties of therapeutic agents.
Materials Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials with applications in gas storage, separation, and catalysis.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical and pharmacological research.
Mecanismo De Acción
The mechanism of action of N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The urea moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]carbamate: Similar structure but with a carbamate moiety instead of a urea moiety.
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]amide: Similar structure but with an amide moiety instead of a urea moiety.
Uniqueness
N-Methyl-N’-[4-(2H-tetrazol-5-yl)phenyl]urea is unique due to its combination of a tetrazole ring and a urea moiety, which imparts distinct chemical and biological properties. The presence of the tetrazole ring enhances the compound’s stability and ability to form hydrogen bonds, while the urea moiety contributes to its reactivity and interaction with biological targets.
Propiedades
Número CAS |
651769-08-3 |
|---|---|
Fórmula molecular |
C9H10N6O |
Peso molecular |
218.22 g/mol |
Nombre IUPAC |
1-methyl-3-[4-(2H-tetrazol-5-yl)phenyl]urea |
InChI |
InChI=1S/C9H10N6O/c1-10-9(16)11-7-4-2-6(3-5-7)8-12-14-15-13-8/h2-5H,1H3,(H2,10,11,16)(H,12,13,14,15) |
Clave InChI |
RUEODIANYQFDHR-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)NC1=CC=C(C=C1)C2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)






![N-[2-(Ethoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12527809.png)

![3-[(2-Methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid](/img/structure/B12527821.png)
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12527822.png)
![2-Propyl-2-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B12527835.png)
